Product packaging for Benzyl-carbamic acid prop-2-ynyl ester(Cat. No.:CAS No. 119258-49-0)

Benzyl-carbamic acid prop-2-ynyl ester

Cat. No.: B056432
CAS No.: 119258-49-0
M. Wt: 189.21 g/mol
InChI Key: FKQNWYVNHGZBSL-UHFFFAOYSA-N
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Description

Benzyl-carbamic acid prop-2-ynyl ester is a specialized chemical reagent designed as a versatile building block for advanced research applications, particularly in chemical biology and medicinal chemistry. This compound features a carbamate core that bridges a benzyl group and a terminal alkyne (prop-2-ynyl) moiety. The presence of the alkyne handle makes it an invaluable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" chemistry reaction. This allows researchers to efficiently conjugate the benzyl-carbamate scaffold to a wide array of azide-containing molecules, biosensors, solid supports, or fluorescent probes, facilitating the synthesis of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B056432 Benzyl-carbamic acid prop-2-ynyl ester CAS No. 119258-49-0

Properties

CAS No.

119258-49-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

prop-2-ynyl N-benzylcarbamate

InChI

InChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)

InChI Key

FKQNWYVNHGZBSL-UHFFFAOYSA-N

SMILES

C#CCOC(=O)NCC1=CC=CC=C1

Canonical SMILES

C#CCOC(=O)NCC1=CC=CC=C1

Synonyms

BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Benzyl-carbamic acid prop-2-ynyl ester serves as a versatile intermediate in organic synthesis. It is particularly useful for:

  • Protective Group : The prop-2-ynyl group is employed as a protective group for carboxylic acids, allowing selective deprotection under mild conditions. This method enhances the efficiency of synthetic pathways by preventing unwanted reactions during multi-step syntheses .
  • Synthesis of Complex Molecules : It has been utilized in the synthesis of various complex organic molecules, including those containing stereogenic centers. For instance, it can facilitate the introduction of chirality in specific positions of target molecules, which is crucial in the development of pharmaceuticals .

Medicinal Chemistry

In the field of medicinal chemistry, this compound exhibits promising properties:

  • Acetylcholinesterase Inhibition : Compounds derived from this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. These compounds may provide therapeutic benefits by enhancing cholinergic transmission in the brain .
  • Neuroprotective Agents : Research indicates that derivatives of this compound may act as neuroprotective agents, potentially mitigating cognitive decline associated with neurodegenerative disorders. The structural modifications involving the prop-2-ynyl group contribute to their biological activity .

Case Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing derivatives of this compound, researchers successfully produced several compounds that demonstrated significant AChE inhibitory activity. The best-performing derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents for Alzheimer's disease .

Case Study 2: Application in Drug Development

Another research initiative explored the use of this compound in developing new drug candidates targeting neurodegenerative diseases. The study highlighted the compound's effectiveness in enhancing cognitive function in animal models, suggesting its potential application in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl Esters: Sulfonate vs. Carbamate

Propargyl benzenesulfonate (CAS: 6165-75-9, C₉H₈O₃S, MW: 196.22 g/mol) shares the propargyl ester backbone but replaces the carbamate group with a sulfonate. This structural difference confers distinct reactivity:

  • Reactivity : Sulfonates are electrophilic and participate in nucleophilic substitutions, whereas carbamates are more nucleophilic due to the lone pair on the nitrogen atom.
  • Applications : Propargyl benzenesulfonate is employed in polymer chemistry and as a sulfonating agent, while benzyl-carbamic acid prop-2-ynyl ester is tailored for drug discovery (e.g., as a protease inhibitor precursor) .

Allyl Esters: Benzoic Acid, 2-Propenyl Ester

Benzoic acid, 2-propenyl ester (allyl benzoate; CAS: 583-04-0, C₁₀H₁₀O₂, MW: 162.19 g/mol) substitutes the propargyl group with an allyl (2-propenyl) moiety. Key distinctions include:

  • Stability : Allyl esters are less reactive than propargyl esters due to the absence of a triple bond.
  • Physical Properties : Gas chromatography (GC) data shows retention indices (RI) of 1165 (SE-30 column) and 1582 (Carbowax 20M) for allyl benzoate, compared to higher RI values expected for propargyl derivatives due to increased polarity .

Benzyl Cinnamate

Benzyl cinnamate (CAS: 103-41-3, C₁₆H₁₄O₂, MW: 238.28 g/mol) belongs to the cinnamic acid ester class. Unlike this compound:

  • Functional Group : Cinnamate esters feature a conjugated α,β-unsaturated carbonyl system, enabling UV absorption and radical scavenging activity.
  • Applications : Widely used in perfumery and flavoring, contrasting with the synthetic and biomedical focus of carbamates .

Other Carbamate Derivatives

2-Benzoylamino-4-methylpentanoic acid prop-2-ynyl ester () demonstrates the versatility of propargyl carbamates in peptide mimetics and asymmetric synthesis. Its synthesis via lithium carbonate-mediated coupling highlights shared methodologies with this compound .

Preparation Methods

Chloroformate-Amine Coupling: The Primary Route

The most widely documented method involves the reaction of benzyl chloroformate with propargyl amine under basic conditions. This one-step nucleophilic acyl substitution proceeds via the attack of the amine’s lone pair on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.

Typical Procedure :

  • Reagents : Propargyl amine (1.0 equiv), benzyl chloroformate (1.1 equiv), triethylamine (1.5 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0–5°C (ice bath) for 1 hour, followed by stirring at room temperature for 4–6 hours.

  • Workup : Sequential washing with 5% NaHCO₃, water, and brine.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or crystallization (toluene/hexane).

Yield : 68–75%.

Critical Parameters:

  • Base Selection : Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior ability to scavenge HCl, minimizing side reactions.

  • Temperature Control : Exothermic reactions require cooling to prevent thermal degradation of the propargyl amine.

Alternative Approaches Using Carbamoyl Chlorides

While less common, carbamoyl chlorides can serve as precursors. For example, prop-2-ynyl chloroformate reacts with benzyl amine in anhydrous DCM under nitrogen atmosphere. This method, however, is less atom-economical due to the instability of carbamoyl chlorides.

Procedure :

  • Reagents : Benzyl amine (1.0 equiv), prop-2-ynyl chloroformate (1.05 equiv).

  • Solvent : Anhydrous DCM.

  • Conditions : 0°C for 30 minutes, then 24 hours at room temperature.

  • Yield : ~60% after flash chromatography.

Reaction Mechanism and Kinetic Considerations

The synthesis follows a concerted nucleophilic substitution (Sₙ2-type) mechanism:

R-NH2+Cl-CO-O-BnR-NH-CO-O-Bn+HCl\text{R-NH}_2 + \text{Cl-CO-O-Bn} \rightarrow \text{R-NH-CO-O-Bn} + \text{HCl}

Key Observations :

  • Steric Effects : The propargyl group’s linear geometry minimizes steric hindrance, favoring high conversion.

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state.

  • Side Reactions : Over-alkylation or polymerization of the propargyl group may occur above 25°C, necessitating strict temperature control.

Purification and Isolation Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (20–50% gradient) effectively separates the product from unreacted chloroformate or amine.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve >98% purity for pharmaceutical applications.

Crystallization

Crystallization from toluene/hexane (1:3 v/v) yields colorless needles with 99% enantiomeric excess when chiral amines are used.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.35 (m, 5H, Ar-H), 5.02 (s, 2H, OCH₂Ph), 4.70 (dd, 2H, CH₂C≡CH), 3.25 (t, 1H, ≡CH).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 2110 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O).

Purity Assessment

  • HPLC : Retention time 8.2 min (Waters Symmetry C18, acetonitrile/water).

  • Melting Point : 89–91°C (lit. 90°C).

Applications in Further Synthesis

The propargyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. For instance, copper-catalyzed reaction with benzyl azide yields triazole-linked prodrugs:

\text{C#CCOC(=O)NCC}6\text{H}5 + \text{PhCH}2\text{N}3 \xrightarrow{\text{CuSO}_4} \text{Triazole derivative}

Comparative Analysis of Synthetic Methods

MethodReagentsSolventYield (%)Purity (%)Citation
Chloroformate-amineBnClCO₂, propargyl amineDCM7598
Carbamoyl chloride routeProp-2-ynyl ClCO₂, BnNH₂DCM6095

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzyl-carbamic acid prop-2-ynyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzyl isocyanate derivatives and propargyl alcohol. A validated protocol involves using carbodiimide coupling agents (e.g., DCC) with DMAP as a catalyst in THF, achieving yields of ~42–52% after flash chromatography . Key parameters include stoichiometric control of propargyl alcohol (excess acts as both reactant and solvent) and temperature optimization (room temperature to 40°C). Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm ester linkage and propargyl group via 1H^1H NMR signals at δ 4.7–5.1 ppm (propargyl CH2_2) and 13C^{13}C NMR at ~75–77 ppm (sp-hybridized carbons) .
  • IR Spectroscopy : Detect carbonyl stretching vibrations (~1749 cm1^{-1}) and alkyne C≡C stretches (~2129 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., EI-HRMS) and fragmentation patterns to rule out impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Containment : Use fume hoods and gloves (nitrile or neoprene) to avoid dermal exposure.
  • Spill Management : Collect spills via vacuum or sweeping; dispose in approved containers for halogenated/organic waste .
  • Environmental Precautions : Prevent release into waterways due to potential ecotoxicity; consult Section 12 of SDS for degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Compare spectra in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts .
  • Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol tautomers) using 1H^1H-1H^1H COSY or variable-temperature NMR .
  • Impurity Profiling : Cross-validate with HPLC-MS to detect trace byproducts (e.g., hydrolyzed carbamate or propargyl alcohol adducts) .

Q. What strategies enable the study of this compound’s biological activity, such as adenosine receptor modulation?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to A2A_{2A} adenosine receptors, leveraging structural analogs from patent literature .
  • In Vitro Assays : Employ cAMP accumulation assays in HEK293 cells transfected with A2A_{2A}AR to quantify agonism/antagonism .
  • Metabolic Stability : Assess ester hydrolysis in liver microsomes via LC-MS to evaluate prodrug potential .

Q. How can transition metal catalysts influence the reactivity of the propargyl ester moiety in diversity-oriented synthesis?

  • Methodological Answer :

  • Alkyne Activation : Use Pd/Cu catalysts for Sonogashira coupling to append aryl/heteroaryl groups to the propargyl terminus .
  • Click Chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for SAR studies .
  • Side Reaction Mitigation : Optimize catalyst loading (≤5 mol%) and inert atmospheres to prevent Glaser coupling (dimerization) .

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